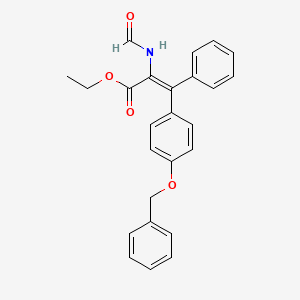
Ethyl (E)-3-(4-(benzyloxy)phenyl)-2-formamido-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is an organic compound with the molecular formula C24H21NO4 It is a derivative of acrylate, characterized by the presence of a benzyloxy group attached to a phenyl ring, a formamido group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde undergoes aldol condensation with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the corresponding α,β-unsaturated ester.
Formamidation: The α,β-unsaturated ester is then reacted with formamide under acidic conditions to introduce the formamido group, yielding Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, while the benzyloxy and phenyl groups can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate can be compared with other similar compounds, such as:
Ethyl 3-[4-(Methoxy)phenyl]-2-formamido-3-phenylacrylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-[4-(Hydroxy)phenyl]-2-formamido-3-phenylacrylate: Contains a hydroxy group instead of a benzyloxy group.
Ethyl 3-[4-(Chloro)phenyl]-2-formamido-3-phenylacrylate: Features a chloro group instead of a benzyloxy group.
The uniqueness of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H23NO4 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
ethyl (E)-2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4/c1-2-29-25(28)24(26-18-27)23(20-11-7-4-8-12-20)21-13-15-22(16-14-21)30-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,27)/b24-23+ |
InChI-Schlüssel |
QRZIKKXEGFALTE-WCWDXBQESA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC3=CC=CC=C3)/NC=O |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



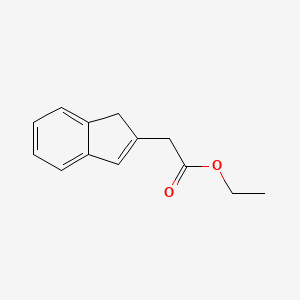
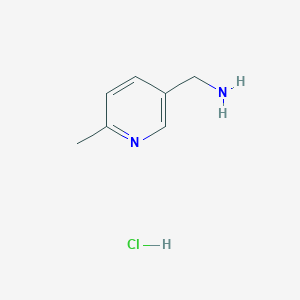

![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
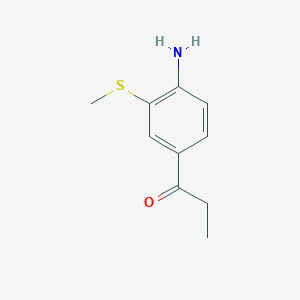
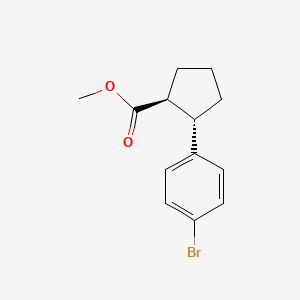
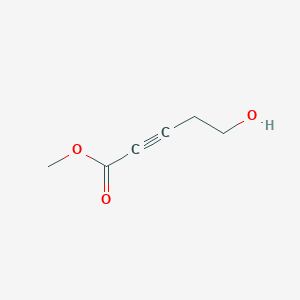
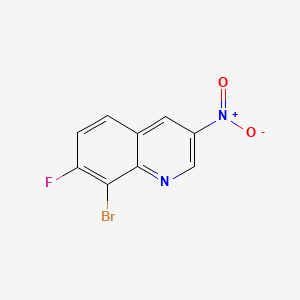
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
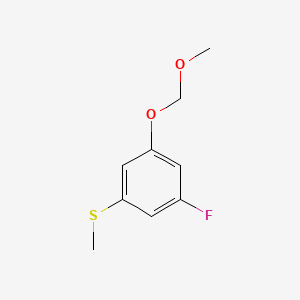
![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
